REACTION_CXSMILES
|
ClC([CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[C:18]([N+:24]([O-:26])=[O:25])=[CH:17][C:16]=1[NH2:27].[CH:28]1C(Cl)=CC=C(Cl)C=1>>[C:9]([C:8]1[CH:7]=[CH:6][C:5]([C:4]2[NH:14][C:15]3[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[C:18]([N+:24]([O-:26])=[O:25])=[CH:17][C:16]=3[N:27]=2)=[CH:13][CH:12]=1)([O:11][CH3:28])=[O:10]
|
Name
|
p-chlorocarbonylmethylbenzoate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)CC1=CC=C(C(=O)[O-])C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen (frothing)
|
Type
|
TEMPERATURE
|
Details
|
it was maintained at that temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool in ice for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered by suction
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from tetrahydrofuran (THF)-n-propanol
|
Type
|
DISTILLATION
|
Details
|
by distillation to a small volume in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC=C(C=C1)C=1NC2=C(N1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |